molecular formula C11H10ClNO2 B3115257 Methyl isoquinoline-1-carboxylate hcl CAS No. 2089325-74-4

Methyl isoquinoline-1-carboxylate hcl

Cat. No.: B3115257
CAS No.: 2089325-74-4
M. Wt: 223.65
InChI Key: ROTYDYADLUQSJC-UHFFFAOYSA-N
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Description

Overview of Isoquinoline (B145761) Scaffold in Contemporary Organic Chemistry

The isoquinoline scaffold is a privileged structure in modern medicinal and organic chemistry. nih.govrsc.org It is a heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. slideshare.netfiveable.me This structural motif is found in thousands of naturally occurring plant alkaloids and is integral to numerous synthetic compounds with a wide range of applications, from pharmaceuticals to materials science. wikipedia.orgbenthamdirect.com The presence of the nitrogen atom imparts basicity and unique electronic properties to the ring system, influencing its reactivity and making it a focal point for synthetic innovation. wikipedia.org

Isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp. wikipedia.orgchemicalbook.com Its structure was established as a structural isomer of quinoline, with the nitrogen atom at position 2 of the bicyclic system. fiveable.me Structurally, isoquinoline is a planar, 10-pi electron aromatic system, which contributes to its stability. fiveable.me The fusion of the benzene and pyridine rings creates a molecule with distinct electronic properties, where the pyridine ring is generally more susceptible to nucleophilic attack and the benzene ring to electrophilic substitution. slideshare.net

The development of synthetic methods to construct the isoquinoline core has been a significant area of research in organic chemistry. Several classic name reactions form the foundation of isoquinoline synthesis. These historical methods, though sometimes requiring harsh conditions, are still fundamental to the field. acs.org

Interactive Table: Foundational Isoquinoline Synthesis Methods

Synthesis NameDescription
Bischler-Napieralski Involves the cyclodehydration of an N-acyl derivative of a β-phenylethylamine using a Lewis acid. wikipedia.org
Pomeranz-Fritsch Utilizes the acid-catalyzed cyclization of a benzalaminoacetaldehyde diethyl acetal (B89532) to form the isoquinoline ring. wikipedia.orgchemicalbook.com
Pictet-Spengler A condensation reaction of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization, typically to form a tetrahydroisoquinoline. wikipedia.org

The isoquinoline framework is the structural backbone of a large and diverse group of alkaloids, which exhibit a remarkable range of pharmacological activities. biocyclopedia.com Many of these compounds have had a profound impact on medicine. nih.gov Well-known examples include the analgesic morphine, the vasodilator papaverine (B1678415), and the antimicrobial agent berberine. wikipedia.org The ubiquity and biological importance of these molecules make the isoquinoline scaffold a prime target for total synthesis and medicinal chemistry programs. rsc.org

Biosynthesis studies have revealed that the isoquinoline ring in these natural products is derived from the aromatic amino acid tyrosine. wikipedia.orgbiocyclopedia.com The biosynthetic pathway generally begins with the conversion of tyrosine into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. kegg.jpnih.govmdpi.com These two intermediates then condense to form (S)-norcoclaurine, which serves as the central precursor for the vast array of benzylisoquinoline alkaloids and their derivatives found in nature. mdpi.com Understanding these pathways is crucial for bio-inspired synthesis and for the metabolic engineering of microorganisms to produce these valuable compounds. nih.gov

Academic Relevance of Methyl Isoquinoline-1-carboxylate HCl as a Model Compound

This compound is valued in academic research as a model compound. Its structure—a simple, unadorned isoquinoline ring functionalized with a methyl ester at the C-1 position and available as a stable hydrochloride salt—makes it an ideal substrate for methodological studies. chemscene.com The ester group acts as a synthetic handle, allowing for a variety of chemical manipulations, while the C-1 position is electronically significant due to its proximity to the ring nitrogen.

The development of novel, efficient, and versatile methods for synthesizing and functionalizing the isoquinoline core remains a major focus of contemporary organic chemistry. nih.gov Modern techniques, such as transition-metal-catalyzed C-H activation and annulation, offer powerful alternatives to traditional methods, often proceeding under milder conditions with greater functional group tolerance. acs.orgacs.org

In this context, simple and readily available derivatives like methyl isoquinoline-1-carboxylate serve as crucial starting materials and test substrates. aobchem.com Researchers utilize such compounds to probe the scope and limitations of new catalytic systems. The carboxylate group can be used to direct reactions to specific sites on the molecule or can be transformed into other functional groups after the primary synthetic operation is complete. The compound's utility as a building block allows for the systematic construction of more complex, pharmaceutically relevant isoquinoline architectures. acs.org

Methyl isoquinoline-1-carboxylate and its parent acid are excellent models for exploring the intrinsic reactivity of the isoquinoline nucleus. The electron-withdrawing nature of the imine nitrogen at position 2 significantly influences the C-1 position, making it susceptible to unique transformations.

A classic example of this distinct reactivity is the Hammick reaction, which is characteristic of isoquinoline-1-carboxylic acid. thieme-connect.de This reaction involves the thermal decarboxylation of the acid in the presence of an aldehyde or ketone. The process is believed to proceed through the formation of a zwitterionic ylide intermediate, which is then trapped by the carbonyl compound. thieme-connect.de The study of such pathways using model compounds like methyl isoquinoline-1-carboxylate (which can be readily hydrolyzed to the corresponding acid) provides fundamental insights into the electronic behavior and reaction mechanisms of N-heterocyclic systems. This knowledge is instrumental in designing new synthetic strategies and predicting the outcomes of complex chemical transformations.

Interactive Table: Physicochemical Properties of Isoquinoline

PropertyValue
Chemical Formula C₉H₇N
Molar Mass 129.16 g/mol solubilityofthings.com
Appearance Colorless to pale yellow hygroscopic liquid or solid wikipedia.org
Melting Point 26–28 °C wikipedia.org
Boiling Point 242 °C wikipedia.org
Solubility Sparingly soluble in water; soluble in ethanol (B145695), ether, and other organic solvents. wikipedia.orgsolubilityofthings.com
pKa (of conjugate acid) 5.14 wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl isoquinoline-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.ClH/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10;/h2-7H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTYDYADLUQSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=CC=CC=C21.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl Isoquinoline 1 Carboxylate Hcl and Analogous Derivatives

Classical and Modified Approaches to the Isoquinoline (B145761) Core Structure

The foundational methods for isoquinoline synthesis, including the Pictet–Spengler, Bischler–Napieralski, and Pomeranz–Fritsch reactions, have been refined over decades to allow for greater substrate scope and control over substitution patterns, including the introduction of functionalities at the C1 position.

Modern Interpretations of Pictet–Spengler Cyclization and Asymmetric Variations

The Pictet–Spengler reaction, a condensation and subsequent ring closure of a β-arylethylamine with an aldehyde or ketone, is a cornerstone of isoquinoline synthesis. wikipedia.orgnih.gov Traditionally catalyzed by strong acids at elevated temperatures, modern interpretations have focused on milder conditions and the introduction of chirality. wikipedia.org

A significant advancement for the synthesis of 1-carboxy-substituted isoquinolines involves the use of glyoxylic acid or its derivatives as the carbonyl component. This approach directly installs the desired carboxyl group at the C1 position of the resulting tetrahydroisoquinoline ring system. For instance, the reaction of a phenethylamine (B48288) derivative with glyoxylic acid hydrate (B1144303) can yield a 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. thieme-connect.comresearchgate.net Subsequent dehydrogenation is then required to afford the fully aromatic isoquinoline-1-carboxylic acid.

Asymmetric variations of the Pictet–Spengler reaction have been developed to produce enantiomerically enriched tetrahydroisoquinolines. These methods often employ chiral auxiliaries or catalysts. A notable example is the diastereoselective synthesis of (1S,3S)-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid from hexafluoroacetone-protected phenylalanine and glyoxylic acid hydrate, demonstrating the potential for stereocontrol in the formation of C1-carboxylated tetrahydroisoquinolines. thieme-connect.comresearchgate.net

Key Features of Pictet-Spengler Variations for Isoquinoline-1-carboxylates
VariationKey ReagentsProduct TypeKey Advantage
Classicalβ-Arylethylamine, Glyoxylic Acid1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acidDirect installation of C1-carboxyl group
AsymmetricChiral β-Arylethylamine (e.g., from Phenylalanine), Glyoxylic AcidEnantiomerically enriched Tetrahydroisoquinoline-1-carboxylic acidStereocontrol at the C1 position

Contemporary Applications of Bischler–Napieralski Cyclization and Subsequent Reductions

The Bischler–Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides using a dehydrating agent, commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). acs.orgwikipedia.orgnrochemistry.comorganic-chemistry.org The resulting dihydroisoquinoline can then be oxidized to the corresponding aromatic isoquinoline.

To synthesize a C1-carboxylated isoquinoline via this route, one would conceptually start with an N-phenethyl-oxalamic acid derivative. Cyclization would furnish a 1-carboxy-3,4-dihydroisoquinoline, which upon oxidation would yield the desired isoquinoline-1-carboxylic acid. While this specific application is not extensively detailed in readily available literature, the general applicability of the Bischler-Napieralski reaction to a wide range of N-acyl-β-phenylethylamines suggests its feasibility. slideshare.net

Modern advancements in the Bischler–Napieralski reaction have focused on milder reaction conditions to accommodate sensitive functional groups. jk-sci.com Following the cyclization and oxidation to the aromatic isoquinoline, standard reduction methods can be employed if the tetrahydroisoquinoline core is desired.

Innovations in Pomeranz–Fritsch–Bobbitt Synthesis and Related Cyclizations

The Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. researchgate.netdrugfuture.comthermofisher.com While the classical reaction typically yields unsubstituted isoquinoline, several modifications have expanded its scope.

Of particular relevance is the Schlittler–Müller modification, which utilizes a benzylamine (B48309) and glyoxal (B1671930) semiacetal as starting materials. This variation allows for the synthesis of C1-substituted isoquinolines. drugfuture.comthermofisher.comnih.govchem-station.com By employing a suitably substituted glyoxal derivative, it is theoretically possible to introduce a precursor to a carboxyl group at the C1 position.

The Bobbitt modification, which involves hydrogenation of the intermediate imine followed by acid-catalyzed cyclization, leads to the formation of 1,2,3,4-tetrahydroisoquinolines. thermofisher.comnih.gov This route, if adapted with appropriate starting materials, could also provide access to C1-substituted tetrahydroisoquinoline derivatives.

Direct Synthesis and Regioselective Functionalization of Isoquinoline-1-carboxylates

More contemporary approaches circumvent the need for a multi-step construction of a pre-functionalized isoquinoline core by directly introducing the carboxylate group onto the isoquinoline scaffold or by employing transition-metal-catalyzed methods that build the functionalized ring in a highly regioselective manner.

Esterification Strategies for the Formation of the Carboxylate Moiety

Once isoquinoline-1-carboxylic acid is obtained, the formation of the methyl ester is typically achieved through esterification. The Fischer esterification is a classical and widely used method, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). masterorganicchemistry.comathabascau.calibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and is often driven to completion by using a large excess of methanol, which can also serve as the solvent. masterorganicchemistry.comcommonorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the methyl ester. libretexts.orgmasterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with methanol to form the ester. commonorganicchemistry.com The final step to obtain the target compound, methyl isoquinoline-1-carboxylate hydrochloride, involves treating the methyl ester with a solution of hydrogen chloride in a suitable solvent, such as ether or methanol. datapdf.com

Common Esterification Methods for Isoquinoline-1-carboxylic Acid
MethodReagentsConditionsAdvantages
Fischer EsterificationMethanol, Acid Catalyst (e.g., H₂SO₄, HCl)Typically refluxAtom economical, uses simple reagents
Acyl Chloride Formation1. SOCl₂ or (COCl)₂ 2. MethanolOften mild to moderate temperaturesHigh yielding, avoids equilibrium

Oxidative Coupling Reactions in Isoquinoline Synthesis

Transition-metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for the direct and regioselective synthesis of functionalized isoquinolines. researchgate.netorganic-chemistry.org One of the most direct methods to synthesize methyl isoquinoline-1-carboxylate is through the palladium-catalyzed alkoxycarbonylation of a 1-haloisoquinoline. rsc.org This reaction introduces a methoxycarbonyl group directly at the C1 position by reacting a 1-chloro- or 1-bromoisoquinoline (B74834) with carbon monoxide and methanol in the presence of a palladium catalyst. researchgate.netrsc.orgnih.gov

Another highly effective strategy for introducing a functional group at the C1 position, which can then be converted to a carboxylate, is the Reissert reaction. wikipedia.org This reaction involves the treatment of isoquinoline with an acyl chloride and a cyanide source (e.g., potassium cyanide) to form a Reissert compound, a 2-acyl-1-cyano-1,2-dihydroisoquinoline. wikipedia.org Acidic or basic hydrolysis of the Reissert compound then cleaves the acyl group and hydrolyzes the nitrile to a carboxylic acid, yielding isoquinoline-1-carboxylic acid. wikipedia.org The Reissert-Henze reaction is a related transformation that can also be utilized. acs.org

More recent developments include direct C-H activation and functionalization. While direct carboxylation of isoquinoline at the C1 position using CO₂ is challenging, oxidative coupling reactions provide an alternative. These reactions can involve the coupling of isoquinolines with various partners under oxidative conditions to introduce a C1 substituent that can be further elaborated into a carboxyl group. organic-chemistry.org

Transition Metal-Catalyzed C-H Functionalization Routes (e.g., Ruthenium-catalyzed)

Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of isoquinoline frameworks. Ruthenium catalysts, in particular, have demonstrated remarkable efficacy in mediating the cyclization of ketoximes with alkynes to afford substituted isoquinolines. acs.orgorganic-chemistry.org

This methodology involves the ruthenium-catalyzed regioselective cyclization of substituted aromatic and heteroaromatic ketoximes with both internal and terminal alkynes. acs.org The reaction proceeds via a C-H bond activation mechanism, leading to the formation of a five-membered metalacycle intermediate. acs.org This approach offers a practical route to a diverse range of isoquinoline derivatives with good to excellent yields.

A notable advancement in this area is the use of 8-aminoquinoline (B160924) as a bidentate directing group in ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes. acs.orgnih.gov This reaction, conducted in the open air with Cu(OAc)₂·H₂O as an oxidant, exhibits broad substrate scope and high regioselectivity with unsymmetrical alkynes. acs.orgnih.gov

Catalyst SystemReactantsKey FeaturesReference
[{RuCl₂(p-cymene)}₂]/NaOAcAromatic/Heteroaromatic Ketoximes, AlkynesHigh regioselectivity, good to excellent yields. acs.org
Ru(II)/8-aminoquinolineN-quinolin-8-yl-benzamides, AlkynesBidentate directing group, oxidative annulation, broad substrate scope. acs.orgnih.gov
Ru(II)/PEG-4001-(diphenylmethylene) hydrazine, Aryl substituted acetylenesHomogeneous recyclable catalyst, biodegradable solvent, high atom economy.

Palladium-Catalyzed Aminocarbonylation as a Precursor Strategy

Palladium-catalyzed aminocarbonylation serves as a versatile strategy for the synthesis of isoquinoline-1-carboxamides, which are valuable precursors to methyl isoquinoline-1-carboxylate and its analogs. mdpi.com This method typically involves the reaction of a halo-isoquinoline with an amine and carbon monoxide in the presence of a palladium catalyst.

Recent studies have focused on the aminocarbonylation of 1-iodoisoquinoline (B10073) with various amines. mdpi.comresearchgate.net For simple primary and secondary amines, the well-established Pd(OAc)₂/PPh₃ catalyst system is effective. mdpi.comresearchgate.net However, for less basic or sterically hindered amines, the use of a bidentate ligand such as XantPhos is often necessary to achieve high conversion rates. mdpi.comresearchgate.net

A significant development in this field is the use of chloroform (B151607) as a carbon monoxide surrogate in a two-chamber reactor system (COware). researchgate.netacs.orgnih.gov This technique allows for the ex situ generation of CO, circumventing the need to handle the toxic gas directly and enabling the reaction to proceed under milder conditions. researchgate.netacs.orgnih.gov This approach has been successfully applied to the palladium-catalyzed aminocarbonylation of isoquinolines. researchgate.netacs.org

Catalyst/Ligand SystemAmine ScopeKey FeaturesReference
Pd(OAc)₂/PPh₃Primary and secondary aminesStandard conditions, effective for simple amines. mdpi.comresearchgate.net
Pd(OAc)₂/XantPhosAromatic amines, amino acid estersBroader amine scope, including less nucleophilic amines. mdpi.comresearchgate.net
[PdII(DMAP)₂(OAc)₂]Various aminesPhosphine-free, utilizes chloroform as a CO source. researchgate.net

Stereoselective Synthesis of Methyl Isoquinoline-1-carboxylate Derivatives

The development of stereoselective methods for the synthesis of isoquinoline derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. nih.govrsc.orgtandfonline.com

Chiral Auxiliary Mediated Inductions in Isoquinoline Ring Construction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of isoquinoline synthesis, chiral auxiliaries can be employed to induce asymmetry during the construction of the heterocyclic ring.

One approach involves the use of alanine (B10760859) derivatives as chiral auxiliaries in the synthesis of chiral 1-substituted isoquinoline derivatives. nih.gov These chiral isoquinolines can then be transformed into various isoquinoline alkaloids with good yields and high stereoselectivity. nih.gov Another effective chiral auxiliary is tert-butylsulfinamide, which has been successfully used in the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net

Diastereoselective Synthesis Protocols and Control of Stereochemistry

Diastereoselective synthesis aims to produce a specific diastereomer of a product. A notable example is the diastereoselective total synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com This synthesis utilizes a combination of the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization, with stereoselectivity directed by (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol. mdpi.com

Enantioselective Approaches for Isoquinoline Frameworks

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. A highly efficient asymmetric synthesis of naturally occurring chiral isoquinoline alkaloids has been achieved using a multi-step process starting from readily available terminal alkynes, benzaldehyde, and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. rsc.org This approach provides a general route to libraries of chiral isoquinoline alkaloids. rsc.org

The Pictet-Spengler condensation of (R)-(+)-glyceraldehyde with dopamine (B1211576) hydrochloride is another powerful tool for the enantioselective synthesis of isoquinoline alkaloids, as demonstrated in the preparation of (S)-(−)-carnegine and (R)-(−)-calycotomine. researchgate.net

ApproachKey Reagents/MethodOutcomeReference
Chiral AuxiliaryAlanine derivativesChiral 1-substituted isoquinolines nih.gov
Chiral Auxiliarytert-Butylsulfinamide(S)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline researchgate.net
Diastereoselective SynthesisPetasis reaction and Pomeranz–Fritsch–Bobbitt cyclization(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid mdpi.com
Enantioselective SynthesisMulti-step from terminal alkynes, benzaldehyde, and tetrahydroisoquinoline(+)-dysoxyline and (+)-crispine A rsc.org
Enantioselective SynthesisPictet–Spengler condensation(S)-(−)-carnegine and (R)-(−)-calycotomine researchgate.net

Principles of Green Chemistry in Isoquinoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isoquinolines to minimize environmental impact and improve sustainability. tandfonline.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

One example is the use of a Ru(II)/PEG-400 catalytic system for the synthesis of 1-phenyl isoquinoline derivatives. This protocol utilizes a biodegradable solvent (polyethylene glycol) and a recyclable catalyst, and it offers high atom economy. Another green approach is the rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones in ethanol (B145695) at room temperature, which eliminates the need for stoichiometric external oxidants. chemistryviews.org

Furthermore, the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline has been successfully carried out in biomass-derived solvents such as γ-valerolactone (GVL) and ethyl levulinate, demonstrating their potential as green alternatives to traditional solvents like DMF. mdpi.com The use of ultrasound as a green energy source has also been explored for the synthesis of isoquinolin-1(2H)-one derivatives. researchgate.net

Development of Catalyst-Free and Organocatalytic Methodologies

The synthesis of isoquinoline derivatives has traditionally relied on metal catalysts. However, recent advancements have focused on developing catalyst-free and organocatalytic methods to enhance sustainability and reduce costs.

Catalyst-free approaches often utilize thermal conditions or reactions in environmentally benign solvents like water. These methods take advantage of the intrinsic reactivity of the starting materials to form the isoquinoline core without the need for a metallic promoter. An example is the transition-metal-free reaction of 2-(formylphenyl)acrylates and phenacyl azides, which provides 3-keto-isoquinolines in very good yields.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in isoquinoline synthesis. These catalysts are often derived from natural products, making them a more sustainable choice. For instance, a quinine-based squaramide organocatalyst has been successfully employed in the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. This one-pot protocol starts from readily available 2-(nitromethyl)benzaldehydes and N-tosyl-protected aldimines, proceeding through an aza-Henry–hemiaminalization–oxidation sequence to yield the products with high diastereoselectivity and enantioselectivity.

Table 1: Comparison of Organocatalytic vs. Catalyst-Free Methods for Isoquinoline Synthesis

FeatureOrganocatalytic SynthesisCatalyst-Free Synthesis
Promoter Small organic molecule (e.g., quinine-based squaramide)None (relies on intrinsic reactivity)
Key Advantage High stereoselectivity (enantio- and diastereoselectivity)Avoids metal contamination, simpler purification
Reaction Type Aza-Henry–hemiaminalization–oxidation sequenceCyclization/annulation reactions
Typical Solvents Organic solvents (e.g., Toluene, CH2Cl2)Water, high-boiling point organic solvents
Temperature Often mild to moderate temperaturesCan require elevated temperatures

Application of Electrochemical Synthesis Strategies

Electrochemical synthesis offers a green and efficient alternative for constructing isoquinoline derivatives. By using electricity as a "reagent," these methods can minimize waste and avoid the use of hazardous chemical oxidants or reductants. Electrochemical reactions are typically conducted under mild conditions in eco-friendly solvents.

The synthesis of isoquinolinone derivatives, for example, can be achieved through electrochemically mediated transformations. wikipedia.org These processes often involve the generation of reactive radical intermediates that undergo cyclization to form the desired heterocyclic core. The methodology can be applied to a variety of transformations, including dehydrogenative C–H alkylation, C–S cross-coupling, and C–H cycloamination. wikipedia.org

A key advantage of electrochemical synthesis is the high level of control over the reaction conditions (e.g., cell potential, current density), which can lead to improved selectivity and yield. Furthermore, the development of flow electrochemistry allows for enhanced scalability, safety, and control compared to traditional batch electrolysis.

Utilization of Bio-Renewable and Sustainable Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. The shift towards bio-renewable solvents, derived from non-food biomass, is a key aspect of green chemistry. These solvents can serve as sustainable alternatives to traditional petroleum-based solvents.

Examples of promising bio-derived solvents applicable to organic synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). These solvents are often characterized by lower toxicity and a reduced carbon footprint compared to their petrochemical counterparts. For instance, 2-MeTHF is derived from levulinic acid or furfural, which are obtained from biomass.

While the direct use of these specific solvents in the synthesis of methyl isoquinoline-1-carboxylate is an area of ongoing research, their successful application in a wide range of organic reactions, including the synthesis of other N-heterocycles, demonstrates their potential. One consideration is that some bio-derived solvents have higher boiling points, which can increase the energy required for their removal and recycling. rsc.org

Table 2: Examples of Bio-Renewable Solvents and Their Properties

SolventSourceCommon Petrochemical AlternativeKey Features
2-Methyltetrahydrofuran (2-MeTHF) Furfural, Levulinic AcidTetrahydrofuran (THF)Higher boiling point, limited miscibility with water
Cyclopentyl methyl ether (CPME) Biomass-derived feedstocksDiethyl ether, THFHigh boiling point, hydrophobic, stable to acids/bases
γ-Valerolactone (GVL) Cellulose, HemicelluloseN/A (unique properties)High boiling point, biodegradable, low toxicity
Dihydrolevoglucosenone (Cyrene) CelluloseDipolar aprotic solvents (e.g., DMF, NMP)High polarity, biodegradable

Salt Formation and Advanced Purification Techniques for Isoquinoline Carboxylate Hydrochlorides

The final steps in the synthesis of methyl isoquinoline-1-carboxylate HCl involve the formation of the hydrochloride salt and its subsequent purification to meet high-purity standards.

Salt Formation: Isoquinoline and its derivatives are weak bases (pKa of isoquinoline is 5.14) due to the lone pair of electrons on the nitrogen atom. wikipedia.org They readily react with strong acids, such as hydrochloric acid (HCl), to form stable salts. wikipedia.orguop.edu.pk This process is typically achieved by treating a solution of the purified isoquinoline base (dissolved in a suitable organic solvent like ethanol, isopropanol, or ether) with a solution of HCl (e.g., methanolic HCl or gaseous HCl). The resulting hydrochloride salt, being ionic, is often less soluble in the organic solvent and precipitates out, allowing for its isolation by filtration.

Advanced Purification Techniques: Achieving high purity is essential, and several techniques can be employed:

Recrystallization: This is the most common method for purifying solid organic compounds. The crude hydrochloride salt is dissolved in a hot solvent or solvent mixture (e.g., isopropanol/petroleum ether, ethanol) in which it has high solubility at high temperatures and low solubility at low temperatures. thieme-connect.deresearchgate.net As the solution cools, the pure salt crystallizes, leaving impurities behind in the mother liquor. The choice of solvent is crucial and may require empirical testing; 2-propanol is often preferred for hydrochloride salts. researchgate.net

Chromatography: For challenging separations or to achieve very high purity, chromatographic techniques are used.

Flash Column Chromatography: This technique is widely used to purify the isoquinoline base before salt formation. acs.org The crude product is passed through a column of silica (B1680970) gel, and a solvent system (eluent) is used to separate the desired compound from impurities based on differences in polarity. acs.org

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of either the base or the salt, offering very high resolution to remove trace impurities.

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids solid supports like silica, which can sometimes cause degradation of the sample. It has been successfully used to isolate and purify various isoquinoline alkaloids.

Acid-Base Extraction: Before the final crystallization, an acid-base extraction can be performed on the crude isoquinoline base. The organic solution containing the crude product is washed with an acidic aqueous solution (e.g., dilute HCl). The basic isoquinoline is protonated and moves into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer is then separated, neutralized with a base to regenerate the free isoquinoline, and extracted back into an organic solvent. This process effectively removes non-basic impurities.

The selection of the purification method depends on the nature of the impurities, the required purity level, and the scale of the synthesis. Often, a combination of these techniques, such as column chromatography followed by salt formation and recrystallization, is employed to achieve the desired product quality.

Reactivity and Mechanistic Transformation Studies of Methyl Isoquinoline 1 Carboxylate Hcl

Chemical Transformations Involving the Carboxylate Moiety

The methyl ester group at the C1 position of the isoquinoline (B145761) ring is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups.

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under standard conditions, typically involving treatment with an aqueous acid or base. This transformation is fundamental for subsequent derivatization of the carboxyl group.

Transesterification, the conversion of one ester to another, can be accomplished under either acidic or basic conditions. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of an alcohol. masterorganicchemistry.com In contrast, base-catalyzed transesterification proceeds via nucleophilic addition of an alkoxide to the carbonyl carbon. masterorganicchemistry.com The choice of catalyst and reaction conditions can be tailored to favor the formation of the desired ester. For instance, scandium(III) triflate has been shown to be an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org

Table 1: Examples of Transesterification Catalysts and Conditions

Catalyst Conditions Reference
Acid (e.g., H₂SO₄) Alcohol solvent, heat masterorganicchemistry.com
Base (e.g., NaOR) Alcohol solvent masterorganicchemistry.com
Scandium(III) triflate Boiling alcohol organic-chemistry.org
Silica (B1680970) chloride Alcoholysis or acidolysis organic-chemistry.org

The conversion of the methyl carboxylate to an amide is a crucial transformation for the synthesis of biologically active molecules. Direct amidation can be achieved by reacting the corresponding carboxylic acid (obtained via hydrolysis) with an amine using a coupling agent. organic-chemistry.org A more direct route from the ester is also possible, often catalyzed by metals like nickel or iron. mdpi.com

Palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) in the presence of various amines provides a powerful method for the synthesis of isoquinoline-1-carboxamides. mdpi.comscilit.comresearchgate.net This reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂, often in combination with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) or XantPhos, and a source of carbon monoxide. mdpi.comscilit.comresearchgate.net The choice of ligand can be critical, especially for less basic amines or those with more complex structures. mdpi.comresearchgate.net

Table 2: Conditions for Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline

Catalyst System Amine Type Conditions Yields Reference
Pd(OAc)₂/2 PPh₃ Simple primary and secondary amines DMF, CO pressure Good to high mdpi.comscilit.comresearchgate.net
Pd(OAc)₂/XantPhos Aromatic amines, amino acid esters DMF, CO pressure, 2-8 h 55-89% mdpi.comscilit.comresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isoquinoline Core

The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity influenced by the nitrogen atom and the substituent at the C1 position.

Electrophilic aromatic substitution on the isoquinoline ring occurs preferentially on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. imperial.ac.ukquimicaorganica.orgshahucollegelatur.org.inuop.edu.pk The primary sites of substitution are the C5 and C8 positions. quimicaorganica.orgshahucollegelatur.org.inuop.edu.pkiust.ac.ir The presence of the electron-withdrawing methyl carboxylate group at C1 would further deactivate the pyridine ring towards electrophilic attack.

Nucleophilic aromatic substitution, on the other hand, occurs more readily on the electron-deficient pyridine ring. imperial.ac.uk For isoquinoline, the C1 position is the most favored site for nucleophilic attack. uop.edu.pkiust.ac.irquora.comquimicaorganica.org This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-type intermediate. quimicaorganica.org When the C1 position is already substituted, as in methyl isoquinoline-1-carboxylate, nucleophilic attack may occur at C3, although this is less common. uop.edu.pk Halogenated isoquinolines at the C1 position are particularly susceptible to nucleophilic substitution. quimicaorganica.org

Oxidation and Reduction Chemistry of the Isoquinoline Ring System

The isoquinoline ring can undergo both oxidation and reduction, although the aromatic system is relatively stable.

Oxidation of isoquinoline is generally difficult and requires vigorous conditions, which can lead to ring cleavage. pharmaguideline.com However, oxidation of the nitrogen atom to form an N-oxide can be achieved using peroxy acids. uop.edu.pk Phenolic tetrahydroisoquinoline-1-carboxylic acids can undergo oxidative decarboxylation to yield 3,4-dihydroisoquinolines. rsc.orgntu.ac.uk

Reduction of the isoquinoline ring is more readily accomplished. Depending on the reducing agent and reaction conditions, different levels of hydrogenation can be achieved. Mild reduction with tin and hydrochloric acid typically yields 1,2,3,4-tetrahydroisoquinoline. uop.edu.pk

Cycloaddition Reactions and Formation of Fused Heterocyclic Architectures

Cycloaddition reactions provide a powerful tool for the construction of complex fused heterocyclic systems from the isoquinoline core. Isoquinoline derivatives can participate in Diels-Alder reactions, acting as either the diene or the dienophile depending on the substituents and reaction partners. For instance, certain isoquinoline derivatives can react as a diene in an inverse-electron-demand Diels-Alder reaction. thieme-connect.de

Furthermore, 1,3-dipolar cycloaddition reactions offer another avenue for the synthesis of fused heterocycles. mdpi.com For example, the reaction of azido-functionalized precursors can lead to the formation of isoquinoline derivatives through 1,3-dipolar cycloaddition of the azide (B81097) onto an alkene followed by electrocyclization. organic-chemistry.org

Transition Metal-Mediated Reactivity and Coupling Reactions

Transition metal catalysis has become an indispensable tool for the functionalization of the isoquinoline skeleton. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are widely used to introduce carbon-carbon and carbon-nitrogen bonds. nih.gov

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful strategy for the synthesis of substituted isoquinolines. researchgate.netresearchgate.netacs.orgacs.org These reactions often involve the coupling of a directing group-containing substrate, such as an oxime, with an alkyne or alkene. acs.orgacs.org Similarly, cobalt-catalyzed C-H coupling and cyclization with alkynes provides another route to isoquinoline derivatives. organic-chemistry.org These methods offer high atom economy and allow for the construction of complex molecular architectures from simple precursors. researchgate.net

Decarboxylative coupling of heteroaromatic carboxylic acids with aryl halides, catalyzed by palladium, presents an alternative to traditional cross-coupling methods by using carboxylic acids as nucleophilic partners, thereby avoiding the need for organometallic reagents. illinois.edu

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.org For a substrate like methyl isoquinoline-1-carboxylate HCl to participate in these reactions, it typically requires the presence of a leaving group, such as a halide or a triflate, on the isoquinoline ring. The ester at the C-1 position is not a suitable leaving group for these transformations. Therefore, to explore the potential of this scaffold in Suzuki-Miyaura and Heck reactions, we must consider a halogenated derivative, for instance, a chloro, bromo, or iodo-substituted methyl isoquinoline-1-carboxylate. The position of the halogen will significantly influence the reactivity of the substrate.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl structures. For a hypothetical halogenated methyl isoquinoline-1-carboxylate, a Suzuki-Miyaura reaction with an arylboronic acid would yield an aryl-substituted methyl isoquinoline-1-carboxylate. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the halo-isoquinoline to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the halo-isoquinoline would follow the general trend for aryl halides: I > Br > Cl. researchgate.net

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org A halogenated methyl isoquinoline-1-carboxylate could react with various alkenes to introduce vinyl groups onto the isoquinoline core. The mechanism of the Heck reaction also involves an oxidative addition, migratory insertion of the alkene into the Pd-C bond, and a subsequent β-hydride elimination to release the product. libretexts.org

The regioselectivity of these cross-coupling reactions on the isoquinoline nucleus is a critical aspect. The electronic properties of the isoquinoline ring, which is a benzopyridine, influence the reactivity of the different positions. The pyridine ring is generally electron-deficient, which can affect the oxidative addition step. Research on other halogenated N-heterocycles suggests that the choice of catalyst, ligands, and reaction conditions can be tailored to achieve high yields and selectivity. nih.gov

Below are representative data tables for hypothetical Suzuki-Miyaura and Heck reactions on a bromo-substituted methyl isoquinoline-1-carboxylate. These tables illustrate typical reaction conditions and outcomes based on similar transformations reported in the literature for other heteroaromatic systems.

Table 1: Representative Suzuki-Miyaura Coupling of 4-Bromo-methylisoquinoline-1-carboxylate

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10085
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane11092
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9078

Table 2: Representative Heck Reaction of 4-Bromo-methylisoquinoline-1-carboxylate

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF12088
2n-Butyl acrylatePdCl₂(PPh₃)₂ (5)-K₂CO₃Acetonitrile10095
3CyclohexenePd(OAc)₂ (2)PCy₃ (4)NaOAcDMA13075

Annulation Reactions for Polycyclic Construction

Annulation reactions are a powerful strategy for the synthesis of polycyclic aromatic and heteroaromatic systems. mdpi.commit.edu Starting from methyl isoquinoline-1-carboxylate, various annulation strategies can be envisioned to construct more complex, fused ring systems. These strategies often involve the introduction of reactive functional groups onto the isoquinoline scaffold that can then participate in cyclization reactions.

One plausible approach involves the functionalization of the benzene ring of the isoquinoline nucleus. For instance, if methyl isoquinoline-1-carboxylate were to be di-halogenated on the benzene portion, a subsequent double cross-coupling reaction with a suitable di-organometallic reagent could lead to the formation of a new fused ring.

Alternatively, the existing ester group at the C-1 position could be used to influence the reactivity of the isoquinoline system in cycloaddition reactions. While not a direct annulation in the traditional sense, a Diels-Alder type reaction where the isoquinoline acts as a diene or dienophile could lead to the formation of polycyclic structures. However, the aromaticity of the isoquinoline ring makes it a less reactive diene. More commonly, the isoquinoline ring is constructed as part of a broader annulation strategy. mdpi.comresearchgate.net

A more direct approach would be to modify the methyl isoquinoline-1-carboxylate to introduce functionalities that are known to participate in annulation reactions. For example, conversion of the ester to a methyl group at the C-1 position would yield 1-methylisoquinoline (B155361). The methyl group of 1-methylisoquinoline is known to be acidic and can be deprotonated to form an anion that can act as a nucleophile in annulation reactions with suitable electrophiles, leading to the formation of fused polycyclic systems. nih.gov

Furthermore, transition metal-catalyzed annulation reactions of benzamides with alkynes have been extensively studied for the synthesis of isoquinolones, which are structurally related to the target molecule. mdpi.comresearchgate.net These reactions often proceed via C-H activation of the benzene ring. While methyl isoquinoline-1-carboxylate itself is not a benzamide, this methodology highlights the potential for C-H functionalization on the benzene ring of the isoquinoline nucleus, which could be a key step in an annulation sequence.

Below is a data table representing a hypothetical annulation reaction involving a derivative of methyl isoquinoline-1-carboxylate to form a polycyclic system.

Table 3: Representative Annulation Reaction for Polycyclic Construction

Starting Material DerivativeReaction PartnerCatalyst/ReagentSolventTemp (°C)ProductYield (%)
1-Methyl-isoquinolineDiethyl acetylenedicarboxylate-Acetonitrile80Benzo[a]quinolizine derivative70
4-Amino-methylisoquinoline-1-carboxylate1,3-DiketoneAcid catalystEthanol (B145695)78Pyrido[3,4-b]isoquinoline derivative65
5-Bromo-6-vinyl-methylisoquinoline-1-carboxylate-Pd(OAc)₂ / PPh₃Toluene110Dihydrophenanthridine derivative80

Applications As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Precursor in the Construction of Complex Organic Molecules

The isoquinoline (B145761) nucleus is at the heart of many complex alkaloids, such as papaverine (B1678415) and morphine, and marine natural products like lamellarin B. thieme-connect.de The synthesis of these and related complex structures often requires the strategic assembly of a substituted isoquinoline core early in the synthetic sequence. Methyl isoquinoline-1-carboxylate HCl can serve as a key starting material or intermediate in these multi-step syntheses. The methyl ester group can be chemically transformed into a variety of other functional groups, providing a handle to build out the complexity of the final target molecule. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, each opening up new avenues for molecular elaboration. This versatility makes it a valuable precursor for creating the densely functionalized isoquinoline systems required for biologically active natural products and their analogs. mdpi.comnih.gov

Versatile Building Block for Diverse Heterocyclic Frameworks

The reactivity of the isoquinoline ring system, combined with the functional handle of the 1-carboxylate group, allows this compound to act as a versatile building block for a range of heterocyclic structures. nih.govrsc.org

While numerous methods exist to construct the isoquinoline ring from acyclic precursors, such as the Bischler–Napieralski or Pictet–Spengler reactions, the use of a pre-formed, functionalized building block like methyl isoquinoline-1-carboxylate offers a more direct route to specific substitution patterns. acs.org The carboxylate group at the C-1 position is particularly significant. This position is often substituted in naturally occurring isoquinoline alkaloids. thieme-connect.de Having the methyl ester in place allows for:

Nucleophilic Addition: Transformation of the ester into a ketone, which can then undergo Grignard or other organometallic additions.

Cross-Coupling Reactions: Decarboxylative coupling reactions can potentially be employed to introduce new carbon-carbon bonds at the C-1 position.

Modification of the Ring: The electron-withdrawing nature of the ester group influences the reactivity of the isoquinoline ring itself, potentially directing other electrophilic or nucleophilic substitution reactions to specific positions.

This strategic utility allows chemists to bypass the often harsh conditions required for de novo ring synthesis and move directly to the diversification of the privileged isoquinoline scaffold. nih.gov

The construction of fused and bridged ring systems represents a significant challenge in organic synthesis. nih.govnih.gov These complex three-dimensional structures are common in natural products. nih.gov Methyl isoquinoline-1-carboxylate can be envisioned as a substrate for intramolecular cyclization reactions to build fused polycyclic systems. For example, by introducing a suitable chain at the N-2 position, an intramolecular reaction with the C-1 carboxylate or a derivative thereof could lead to the formation of a new ring fused to the isoquinoline core, such as in pyrrolo[2,1-a]isoquinolines. nih.gov Such annulation strategies are a powerful tool for rapidly increasing molecular complexity. nih.gov While direct examples specifically starting from this compound are specialized, the principle of using functionalized heterocyclic building blocks for annulation is a well-established strategy for creating novel fused systems like pyrimidothienoisoquinolines and pyrazoloisoquinolines. acs.orgiupac.org

Key Intermediate in the Synthesis of Related Isoquinoline Derivatives

Beyond its role as a starting material for large, complex molecules, methyl isoquinoline-1-carboxylate is a key intermediate for a variety of simpler, yet important, isoquinoline derivatives. The transformations of the methyl ester group are fundamental to its utility.

Transformation Product Potential Application
HydrolysisIsoquinoline-1-carboxylic acidLigand synthesis, further functionalization
Reduction(Isoquinolin-1-yl)methanolPrecursor for halides, ethers, and amines
AminolysisN-substituted isoquinoline-1-carboxamideBioactive molecule synthesis
Grignard Reaction1-Acylisoquinoline derivativesFurther synthetic elaboration

These transformations allow access to a library of C-1 substituted isoquinolines from a single, readily available intermediate. americanelements.com For example, the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives, which are themselves biologically active, often proceeds through intermediates related to the aromatic isoquinoline carboxylate. mdpi.comnih.gov

Glycosyl Donor Applications in Complex Carbohydrate Chemistry

One of the most innovative applications of the isoquinoline-1-carboxylate structure is in the field of glycosylation, a critical reaction for the synthesis of oligosaccharides and glycoconjugates. nih.govumsl.edu

Researchers have developed a novel class of benchtop-stable and readily available glycosyl donors known as glycosyl isoquinoline-1-carboxylates. nih.govresearchgate.net In this methodology, the isoquinoline-1-carboxylate moiety serves as a leaving group that can be activated under remarkably mild and neutral conditions. nih.gov

The key to this process is chelation-assisted activation. The reaction is promoted by an inexpensive copper(II) triflate (Cu(OTf)₂) salt. nih.govnih.gov The copper ion coordinates to both the nitrogen atom of the isoquinoline ring and the carbonyl oxygen of the ester, forming a stable five-membered ring chelate. lookchem.com This chelation weakens the anomeric carbon-oxygen bond, facilitating its departure and the formation of the glycosidic bond with a glycosyl acceptor. nih.govlookchem.com

A significant advantage of this protocol is that the resulting copper isoquinoline-1-carboxylate salt precipitates out of the reaction mixture. nih.govresearchgate.net This renders the leaving group "traceless," simplifying purification as no byproducts associated with the leaving group remain in the solution. lookchem.com Furthermore, the precipitated metal complex absorbs the proton from the acceptor alcohol, maintaining a neutral pH throughout the reaction. nih.gov This copper-promoted glycosylation has been shown to be orthogonal to other common methods, allowing for its use in complex, iterative syntheses of oligosaccharides. nih.govresearchgate.net

Table 1: Overview of Chelation-Assisted Glycosylation

FeatureDescriptionReference
Glycosyl Donor Glycosyl Isoquinoline-1-carboxylate (IQC) researchgate.net, nih.gov
Promoter Copper(II) triflate (Cu(OTf)₂) nih.gov, nih.gov
Activation Mechanism Chelation of Cu²⁺ to the isoquinoline N and carbonyl O lookchem.com
Reaction Conditions Mild, neutral pH nih.gov
Leaving Group "Traceless" - precipitates as copper-IQC salt researchgate.net, lookchem.com
Key Advantage Orthogonal to other methods, simplified purification researchgate.net, nih.gov

Synthetic Routes to Oligosaccharides and Nucleoside Analogs

This compound, and its parent compound isoquinoline-1-carboxylic acid, have been identified as valuable reagents in advanced organic synthesis, particularly in the construction of complex carbohydrate structures. The unique properties of the isoquinoline-1-carboxylate group allow it to function as an effective leaving group in glycosylation reactions, facilitating the formation of glycosidic bonds, which are fundamental to the assembly of oligosaccharides. While its application in oligosaccharide synthesis is documented, its role in the synthesis of nucleoside analogs is not established in the current body of scientific literature.

Synthetic Routes to Oligosaccharides

The chemical synthesis of oligosaccharides is a complex undertaking that requires precise control over the stereochemistry of the newly formed glycosidic linkages. A significant advancement in this field has been the development of novel glycosyl donors that are stable, easily activated, and provide high yields and stereoselectivity. Glycosyl isoquinoline-1-carboxylates have emerged as a promising class of such donors.

Glycosyl Isoquinoline-1-carboxylates as Glycosyl Donors

Researchers have developed a method utilizing glycosyl isoquinoline-1-carboxylate as a benchtop-stable and readily available glycosyl donor. digitellinc.com This approach is particularly noteworthy for its mild and neutral reaction conditions. The synthesis of these donors involves the straightforward preparation from the corresponding lactols and isoquinoline-1-carboxylic acid. nih.gov

The activation of the glycosyl isoquinoline-1-carboxylate donor is typically promoted by an inexpensive copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) salt. digitellinc.commadridge.org This catalytic system facilitates the glycosylation reaction, leading to the formation of the desired oligosaccharide. A key feature of this method is the precipitation of the copper isoquinoline-1-carboxylate salt from the reaction mixture. This precipitation acts as a "traceless" leaving group, simplifying the purification process. digitellinc.comnih.gov

An interesting and beneficial aspect of this reaction is that the proton from the acceptor alcohol is absorbed by the precipitated metal complex, which maintains the reaction mixture at a neutral pH. digitellinc.commadridge.org This is a significant advantage over many glycosylation methods that require acidic or basic conditions, which can be detrimental to sensitive functional groups present in the carbohydrate building blocks.

The versatility of the copper-promoted glycosylation using isoquinoline-1-carboxylate donors has been demonstrated to be orthogonal to other common glycosylation methods, such as gold-promoted reactions. This orthogonality allows for the iterative synthesis of complex oligosaccharides from stable anomeric ester building blocks under mild conditions. digitellinc.commadridge.org

The general scheme for this glycosylation reaction can be summarized as follows:

Donor Synthesis: A glycosyl isoquinoline-1-carboxylate is prepared from a protected monosaccharide.

Glycosylation Reaction: The glycosyl donor is reacted with a glycosyl acceptor in the presence of a copper(II) triflate catalyst.

Product Formation: The desired oligosaccharide is formed with the concomitant precipitation of the copper isoquinoline-1-carboxylate complex.

The efficiency of this method is highlighted in the following table, which summarizes typical reaction parameters:

Glycosyl DonorGlycosyl AcceptorPromoterYield
Glycosyl Isoquinoline-1-carboxylateSecondary AlcoholCu(OTf)₂ (60 mol%)High
Disarmed Glycosyl DonorSecondary AlcoholCu(OTf)₂ (120 mol%)Good

This table provides a generalized representation of the reaction conditions and outcomes based on available research. madridge.org

Synthetic Routes to Nucleoside Analogs

Nucleoside analogs are a critical class of compounds in medicinal chemistry, forming the basis for many antiviral and anticancer drugs. The synthesis of these molecules typically involves the coupling of a modified nucleobase with a sugar moiety, often a ribose or deoxyribose derivative, or the modification of a pre-existing nucleoside.

A thorough review of the scientific literature did not reveal any established synthetic routes for the preparation of nucleoside analogs that utilize this compound as a synthetic building block or intermediate. The primary applications of isoquinoline-1-carboxylate derivatives in complex organic synthesis appear to be concentrated in the area of glycosylation reactions for oligosaccharide assembly.

Advanced Spectroscopic Elucidation and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Methyl isoquinoline-1-carboxylate HCl, the spectrum is characterized by signals in the aromatic region corresponding to the isoquinoline (B145761) ring system and a singlet in the aliphatic region for the methyl ester group. The electron-withdrawing nature of the ester group and the protonated nitrogen atom significantly influences the chemical shifts of the aromatic protons, typically shifting them downfield.

The protons of the isoquinoline ring system (H3 to H8) produce a complex pattern of signals. Protons on the pyridine (B92270) ring portion are generally more deshielded than those on the benzene (B151609) ring portion. acs.org The methyl protons of the ester group are expected to appear as a sharp singlet, typically around 4.0 ppm.

Table 1: Expected ¹H NMR Spectral Data for Methyl isoquinoline-1-carboxylate Cation

Chemical Shift (δ, ppm) Multiplicity Assignment
~9.3 s H-1 (in related isoquinolines)
~8.0-8.5 m Aromatic Protons (H-3, H-4, H-5, H-8)
~7.6-7.8 m Aromatic Protons (H-6, H-7)
~4.0 s -OCH₃

Note: Data is predicted based on typical values for isoquinoline derivatives. 's' denotes singlet, 'm' denotes multiplet.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct signals for each carbon atom. The carbonyl carbon of the ester group is characteristically found far downfield (165-175 ppm). libretexts.org The carbons of the aromatic isoquinoline ring appear in the range of 120-150 ppm. chemicalbook.com The methyl carbon of the ester group gives a signal in the upfield region, typically around 50-60 ppm. libretexts.org

Table 2: Expected ¹³C NMR Spectral Data for Methyl isoquinoline-1-carboxylate Cation

Chemical Shift (δ, ppm) Carbon Type Assignment
~165 Quaternary C=O (Ester)
~150 CH C-1 (in related isoquinolines)
~120-145 CH & Quaternary Aromatic Carbons
~53 CH₃ -OCH₃

Note: Data is predicted based on typical values for isoquinoline and ester-containing compounds. chemicalbook.comoregonstate.edu

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons. For the isoquinoline ring, COSY would show correlations between H-3 and H-4, as well as the sequence from H-5 to H-8, confirming their connectivity within the ring systems. acs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. Key expected correlations would include the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and to C-1 of the isoquinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This can be used to determine the stereochemistry and conformation of the molecule. For instance, it could show spatial proximity between the H-8 proton and the protons of the methyl ester group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. A strong, sharp absorption band is expected for the carbonyl (C=O) stretch of the ester group, typically appearing around 1700-1725 cm⁻¹. researchgate.net Additional key bands include those for C-O stretching of the ester, aromatic C=C stretching, and C-H stretching and bending vibrations for both the aromatic ring and the methyl group.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic C-H
~2950 C-H Stretch Methyl (-CH₃)
~1720 C=O Stretch Ester Carbonyl
~1600, ~1450 C=C Stretch Aromatic Ring
~1250 C-O Stretch Ester (asymmetric)
~750-850 C-H Bend Aromatic (out-of-plane)

Note: Data is predicted based on typical IR values for aromatic esters.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, the protonated molecule [M+H]⁺ would be observed. The high accuracy of HRMS helps to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the parent ion. nih.gov The fragmentation of similar isoquinoline methyl esters upon collisional activation often involves the elimination of small, stable molecules or radicals. nih.gov A plausible fragmentation pathway for the protonated molecule could involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group.

Table 4: HRMS Data for Methyl isoquinoline-1-carboxylate Cation

Species Molecular Formula Calculated m/z
[M+H]⁺ C₁₁H₁₀NO₂⁺ 188.0706

Note: 'M' refers to the neutral Methyl isoquinoline-1-carboxylate molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy levels. The UV-Vis spectrum of this compound is dominated by the absorption of the isoquinoline ring system, which is a strong chromophore. The spectrum is expected to show multiple absorption bands corresponding to π→π* electronic transitions within the aromatic system. thieme-connect.de The position and intensity of these bands can be influenced by solvent polarity and the presence of substituents on the ring. researchgate.net In an acidic solution, the protonation of the nitrogen atom can cause a bathochromic (red) shift in the absorption maxima. thieme-connect.de

Table 5: Expected UV-Vis Absorption Data for this compound

λmax (nm) Type of Transition Chromophore
~320-330 π→π* Isoquinolinium System
~270-280 π→π* Isoquinolinium System
~220-230 π→π* Isoquinolinium System

Note: Data is based on typical values for the isoquinolinium cation. thieme-connect.de

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, thereby offering a definitive structural elucidation. To date, a search of crystallographic databases has not revealed a publicly available crystal structure for this compound. However, the application of this technique would provide invaluable insights into its solid-state conformation and intermolecular interactions.

A crystallographic analysis of this compound would begin with the growth of a suitable single crystal. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be generated, and from this, the precise coordinates of each atom can be determined.

For this compound, X-ray crystallography would definitively confirm the planar structure of the isoquinoline ring system. Furthermore, it would reveal the exact conformation of the methyl carboxylate substituent at the 1-position, including the torsion angles that define its orientation relative to the heterocyclic ring. Crucially, the analysis would unambiguously locate the proton on the nitrogen atom of the isoquinoline ring, confirming the formation of the hydrochloride salt. The position of the chloride counter-ion would also be determined, along with any hydrogen bonding interactions between the protonated nitrogen, the chloride ion, and potentially other parts of the molecule or neighboring molecules in the crystal lattice.

The data obtained from such an analysis would be presented in a comprehensive set of crystallographic parameters, as shown in the hypothetical interactive table below, which illustrates the type of data that would be obtained.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterValueDescription
Chemical FormulaC₁₁H₁₀ClNO₂The elemental composition of the compound.
Formula Weight223.66 g/mol The mass of one mole of the compound.
Crystal Systeme.g., MonoclinicThe crystal system describes the symmetry of the unit cell.
Space Groupe.g., P2₁/cThe space group provides a detailed description of the symmetry elements of the crystal.
a (Å)ValueThe length of the 'a' axis of the unit cell.
b (Å)ValueThe length of the 'b' axis of the unit cell.
c (Å)ValueThe length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)ValueThe angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)ValueThe volume of the unit cell.
Z4The number of molecules per unit cell.
Density (calculated) (g/cm³)ValueThe calculated density of the crystal.
R-factor (%)ValueA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This detailed structural information is paramount for understanding the molecule's physicochemical properties and its interactions in a biological context.

Theoretical Chemistry Studies and Computational Modeling of Methyl Isoquinoline 1 Carboxylate Hcl

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict their geometries, electronic properties, and reactivity. For Methyl Isoquinoline-1-carboxylate HCl, DFT calculations can elucidate the fundamental aspects of its chemical nature.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value
Bond Length (C-N)1.35 Å
Bond Length (C=O)1.21 Å
Bond Angle (C-N-C)118.5°
Dihedral Angle178.9°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations on similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the FMO analysis would predict its electrophilic and nucleophilic character. The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.5
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative and based on typical FMO analysis of related isoquinoline (B145761) derivatives.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which can be interpreted as stabilizing intramolecular interactions. For this compound, NBO analysis would reveal hyperconjugative interactions and charge transfer between different parts of the molecule. This information is valuable for understanding the molecule's stability and the nature of its chemical bonds.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction and the positively charged regions as sites for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of a molecule in a simulated environment (e.g., in a solvent). For this compound, MD simulations could be used to explore its different conformations and their relative stabilities. Furthermore, these simulations can model how the molecule interacts with solvent molecules or other solutes, providing a dynamic picture of its behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) studies are a computational modeling technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity or chemical properties. By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the behavior of new, untested compounds.

For this compound, a QSAR study would involve compiling a dataset of structurally related isoquinoline derivatives with known activities (e.g., as enzyme inhibitors). Molecular descriptors for these compounds would be calculated, and a statistical model would be built to relate these descriptors to the observed activity. Such a model could then be used to predict the activity of this compound and to design new derivatives with potentially enhanced properties.

Conclusion and Future Research Directions

Synthesis of Novel Analogs and Derivatives of Methyl Isoquinoline-1-carboxylate HCl

A primary direction for future research lies in the synthesis of novel analogs of this compound. The isoquinoline (B145761) core is a critical component in many natural alkaloids and synthetic compounds with a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. acs.orgresearchgate.netacs.org The strategic modification of this scaffold is crucial for developing new therapeutic agents.

Future efforts will likely concentrate on:

Functionalization of the Isoquinoline Core: Introducing a diverse range of substituents at various positions on the isoquinoline ring system. This can modulate the electronic properties, steric profile, and pharmacological activity of the molecule.

Modification of the Carboxylate Group: Transforming the methyl ester into other functional groups such as amides, hydroxamic acids, or other esters to explore different binding interactions with biological targets.

Annulation Strategies: Fusing additional rings to the isoquinoline framework to create more complex, rigid structures. For instance, the synthesis of pyrazoloisoquinolines and thienoisoquinolines has been shown to yield novel planar and nonplanar heterocyclic systems. acs.orgresearchgate.net

These synthetic explorations will provide access to a wider library of compounds for biological screening and the development of structure-activity relationships (SAR).

Synthetic Strategy Objective Potential Derivatives
Core FunctionalizationModulate electronic and steric propertiesHalogenated, alkylated, or arylated isoquinolines
Ester ModificationExplore new biological interactionsAmides, carboxylic acids, hydroxamic acids
Ring AnnulationCreate complex, rigid scaffoldsPyrazoloisoquinolines, Thienoisoquinolines

Exploration of Unconventional Reactivity Pathways

Investigating novel reactivity pathways for this compound can lead to the discovery of unprecedented molecular architectures. The inherent reactivity of the isoquinoline nucleus and the C-1 carboxylate substituent can be harnessed for innovative chemical transformations.

Future research could focus on:

C-H Activation: Rh(III)-catalyzed C-H activation and annulation reactions have proven effective for synthesizing isoquinoline derivatives under mild conditions. acs.org Applying these methods to this compound could enable direct functionalization at otherwise unreactive positions.

Cycloaddition Reactions: Exploring the participation of the isoquinoline core in various cycloaddition reactions to construct polycyclic systems.

Radical Chemistry: Investigating radical-mediated transformations to introduce functional groups at specific positions, offering alternative synthetic routes that complement traditional ionic pathways.

The study of the reactivity of related compounds, such as 1-methylisoquinoline (B155361), in reactions with hydrazonoyl halides to form triazolo- and thiadiazolyl-isoquinoline derivatives, provides a blueprint for exploring similar transformations with the title compound. researchgate.net

Development of Catalytic Asymmetric Synthetic Routes

The development of catalytic asymmetric methods to produce enantiomerically pure isoquinoline derivatives is a significant goal, as the stereochemistry of these compounds is often critical for their biological activity. armchemfront.com Chiral tetrahydroisoquinolines (THIQs) are particularly important scaffolds found in numerous natural alkaloids. mdpi.com

Future research directions include:

Asymmetric Hydrogenation: The asymmetric hydrogenation of the isoquinoline ring is a direct approach to chiral THIQs. mdpi.com Developing catalysts, potentially based on iridium or rhodium, that can achieve high enantioselectivity for the reduction of this compound is a key objective. The addition of acids like HCl can influence the reaction rate and enantioselectivity in such hydrogenations. researchgate.net

Organocatalysis: Utilizing small organic molecules, such as proline, as catalysts for asymmetric transformations. Organocatalytic cascade reactions have been successfully employed for the synthesis of C1-substituted tetrahydroisoquinolines. armchemfront.com

Brønsted Acid Catalysis: Chiral Brønsted acids have been used to catalyze redox cyclization reactions to deliver chiral isoquinolinonaphthyridines with high enantiomeric ratios, a strategy that could be adapted for derivatives of this compound. rsc.org

Asymmetric Method Catalyst Type Potential Outcome
Asymmetric HydrogenationIridium or Rhodium complexesEnantiopure Tetrahydroisoquinolines
Organocatalysis(L)-Proline and its derivativesChiral C1-substituted Tetrahydroisoquinolines
Brønsted Acid CatalysisChiral DisulfonimidesEnantioenriched Polycyclic Isoquinolines

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern synthesis technologies like flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. researchgate.net These technologies are particularly well-suited for reaction optimization and library synthesis.

Future opportunities in this area include:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound and its derivatives. Flow chemistry allows for precise control over reaction parameters, enhanced heat and mass transfer, and the safe handling of hazardous intermediates. researchgate.netorganic-chemistry.org

Automated Reaction Optimization: Employing automated platforms that combine flow reactors with online analysis (e.g., HPLC) and machine learning algorithms. nih.gov Such systems can rapidly screen a wide range of reaction conditions (temperature, pressure, catalysts, solvents) to identify optimal synthetic protocols with minimal human intervention. whiterose.ac.uk

High-Throughput Library Synthesis: Using automated stopped-flow or continuous flow systems to generate large libraries of isoquinoline analogs for biological screening. nih.govwhiterose.ac.uk This approach significantly accelerates the drug discovery process by rapidly providing a diverse set of compounds for testing.

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for the rational design of new molecules and the prediction of their properties. nih.gov

Future research should leverage computational approaches to:

Pharmacophore Modeling: Develop pharmacophore models based on known active isoquinoline-containing compounds. These models can guide the design of new derivatives of this compound with enhanced biological activity by identifying key structural features required for target binding.

Molecular Docking: Use docking studies to predict the binding modes and affinities of newly designed analogs with specific biological targets, such as enzymes or receptors. This can help prioritize which compounds to synthesize and test.

ADMET Prediction: Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This early-stage assessment helps in designing molecules with better drug-like properties and reduces late-stage failures in the drug development pipeline. nih.gov

By integrating these advanced computational techniques, researchers can accelerate the design-make-test-analyze cycle, leading to the more efficient discovery of novel and effective isoquinoline-based therapeutic agents.

Q & A

Q. How can researchers optimize synthetic routes for methyl isoquinoline-1-carboxylate HCl while ensuring reproducibility?

To optimize synthesis, employ retrosynthetic analysis using AI-powered models (e.g., Template_relevance Pistachio or Reaxys) to predict feasible pathways, as demonstrated in isoquinoline derivative synthesis . Validate intermediates via HPLC or GC-MS to confirm purity at each step. Document reaction conditions (solvent, temperature, catalyst) rigorously, referencing protocols from peer-reviewed journals. For reproducibility, include detailed spectroscopic data (e.g., 1^1H/13^13C NMR) akin to the characterization of pyrrolo[2,1-a]isoquinoline derivatives .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Prioritize multi-modal characterization:

  • NMR spectroscopy : Assign peaks using DEPT and 2D experiments (COSY, HSQC) to resolve structural ambiguities, as shown in studies of pyrrolo[2,1-a]isoquinoline derivatives .
  • HRMS : Confirm molecular ion masses with <5 ppm error.
  • X-ray crystallography : Resolve stereochemistry for chiral centers, if applicable.
    Cross-reference data with PubChem entries (e.g., DTXSID10348829 for structural analogs) to validate assignments .

Q. How should researchers conduct a systematic literature review on this compound’s bioactivity?

Follow ’s framework:

Source selection : Use databases like PubMed, Reaxys, and CAS SciFinder, excluding non-peer-reviewed platforms.

Data extraction : Tabulate bioassay results (e.g., IC50_{50}, EC50_{50}) and note assay conditions (cell lines, controls).

Gap analysis : Identify contradictions (e.g., antiviral vs. cytotoxic effects in isoquinoline derivatives) .

Ethical review : Address biosafety considerations for in vivo studies, per institutional guidelines .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

Apply density-functional theory (DFT) to model electron density and correlation energies, as in the Colle-Salvetti method, to predict binding affinities . Pair with molecular docking (AutoDock Vina) to simulate ligand-receptor interactions. Validate predictions using in vitro assays (e.g., SPR or ITC) and compare with structurally related compounds (e.g., yohimbine analogs) .

Q. What strategies resolve contradictions in reported bioactivity data for isoquinoline derivatives?

Adopt meta-analysis frameworks ():

  • Covariate adjustment : Control for variables like assay type (cell-free vs. cell-based) or compound purity.
  • Dose-response reanalysis : Use nonlinear regression to compare EC50_{50} values across studies.
  • Mechanistic studies : Probe off-target effects via kinome profiling or transcriptomics. For example, discrepancies in antiviral activity might stem from divergent viral strains or host-cell models .

Q. How should researchers design experiments to elucidate the compound’s metabolic stability?

  • In vitro assays : Use liver microsomes or hepatocytes to measure clearance rates. Include positive controls (e.g., verapamil) and monitor metabolites via LC-MS/MS.
  • Isotope labeling : Track 14^{14}C-labeled compound in excretion studies.
  • Computational ADME : Apply QSAR models to predict CYP450 interactions, cross-referencing PubChem’s toxicity data (e.g., DSSTox) .

Q. What are best practices for presenting complex data (e.g., synthetic pathways or bioactivity) in manuscripts?

  • Tables : Summarize synthetic yields, spectroscopic data, and bioactivity metrics (IC50_{50}, selectivity indices). Avoid overcrowding; limit to 3–4 columns .
  • Figures : Use color-coded schematics for reaction mechanisms, adhering to journal guidelines (e.g., 2–3 structures per graphic) .
  • Supplemental data : Archive raw NMR spectra, crystallography files, and assay protocols in public repositories (e.g., Zenodo).

Methodological Notes

  • Ethical compliance : Disclose chemical hazards (e.g., toxicity, handling precautions) per SDS guidelines .
  • Data validation : Use certified reference standards (e.g., pharmaceutical-grade APIs) for calibration .
  • Reproducibility : Follow ICMJE standards for documenting reagents (purity, lot numbers) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl isoquinoline-1-carboxylate hcl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.